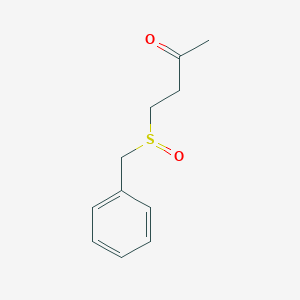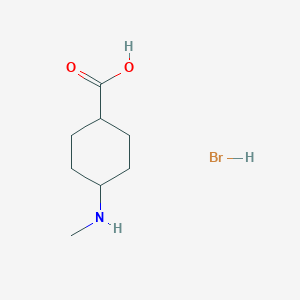
4-Methylaminocyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylaminocyclohexane-1-carboxylic acid is an organic compound with the molecular formula C8H15NO2 It is a derivative of cyclohexane, featuring a methylamino group and a carboxylic acid group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylaminocyclohexane-1-carboxylic acid typically involves the following steps:
Starting Material: Cyclohexanone is often used as the starting material.
Amination: The cyclohexanone undergoes reductive amination with methylamine to form 4-Methylaminocyclohexanone.
Carboxylation: The resulting 4-Methylaminocyclohexanone is then subjected to carboxylation to introduce the carboxylic acid group, yielding this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methylaminocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of N-substituted cyclohexane derivatives.
Scientific Research Applications
4-Methylaminocyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methylaminocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate metabolic pathways, affecting processes such as signal transduction and cellular metabolism.
Comparison with Similar Compounds
- 4-Methyl-1-cyclohexanecarboxylic acid
- 1-(Methylamino)cyclohexane-1-carboxylic acid
- 4-(Cyclohexyl(methyl)amino)cyclohexane-1-carboxylic acid
Comparison: 4-Methylaminocyclohexane-1-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .
Properties
CAS No. |
87640-29-7 |
|---|---|
Molecular Formula |
C8H16BrNO2 |
Molecular Weight |
238.12 g/mol |
IUPAC Name |
4-(methylamino)cyclohexane-1-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C8H15NO2.BrH/c1-9-7-4-2-6(3-5-7)8(10)11;/h6-7,9H,2-5H2,1H3,(H,10,11);1H |
InChI Key |
RXMIVPNXHDLDTF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC(CC1)C(=O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





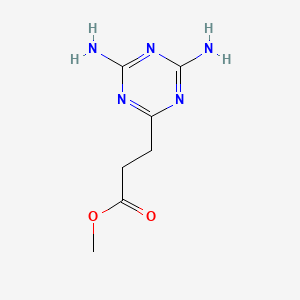
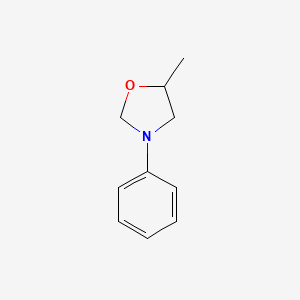
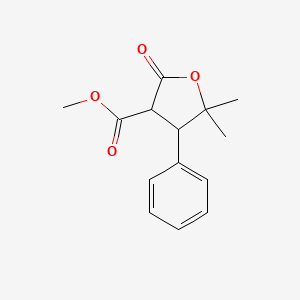
![3H-Pyrido[3,4-b]indol-3-one, 2,9-dihydro-1-methyl-](/img/structure/B14000132.png)

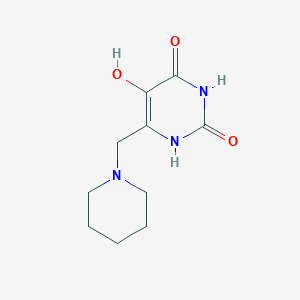

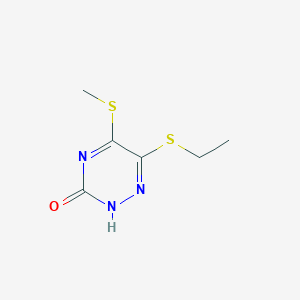
![2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14000161.png)
